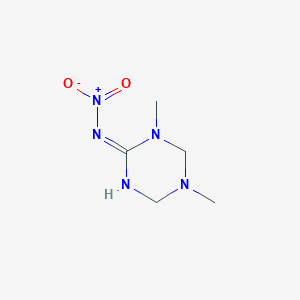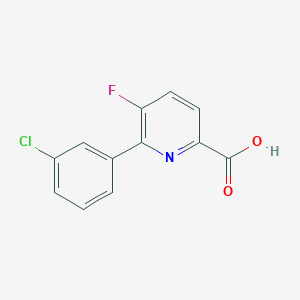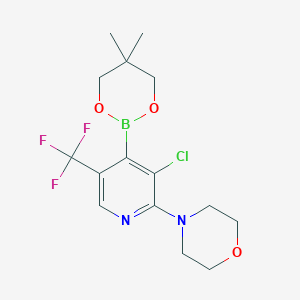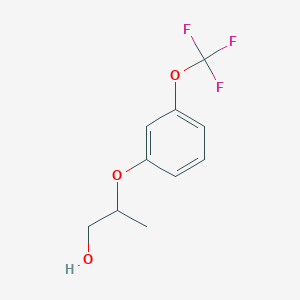
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide is a chemical compound that belongs to the class of triazinan-2-ylidene derivatives. This compound is characterized by the presence of a nitramide group attached to a triazinan ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide typically involves the reaction of 1,5-dimethyl-1,3,5-triazinane with nitramide precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The triazinan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like halides, amines, and thiols are used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted triazinan compounds.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitramide group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazinan-2-ylidene derivatives: Compounds with similar triazinan ring structures but different substituents.
Nitramide derivatives: Compounds with nitramide groups attached to different molecular frameworks.
Uniqueness
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide is unique due to its specific combination of a triazinan ring and a nitramide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H11N5O2 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide |
InChI |
InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) |
InChI-Schlüssel |
SCAWPDJOSHEKLT-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CN/C(=N/[N+](=O)[O-])/N(C1)C |
Kanonische SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)

![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)








![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)
![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)
